2-Ethyl-1,3-cyclopentanedione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

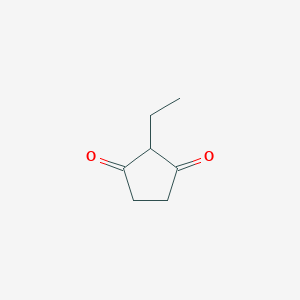

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylcyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFBIBUYOUFJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231671 | |

| Record name | 2-Ethylcyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-36-9 | |

| Record name | 2-Ethyl-1,3-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylcyclopentane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylcyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylcyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLCYCLOPENTANE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A82TE3OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1,3-cyclopentanedione

This technical guide provides a comprehensive overview of the core chemical properties of this compound. It includes key physical and chemical data, detailed experimental protocols, and visualizations of relevant chemical processes to support research and development activities.

Chemical and Physical Properties

This compound is a versatile organic compound, notable as a key intermediate in the total synthesis of steroids.[1][2] Its chemical identity and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 126.15 g/mol | [3][4] |

| CAS Number | 823-36-9 | [1][3][4] |

| Appearance | White to light yellow or off-white to yellow-beige crystalline powder. | [1][5][6][7] |

| Melting Point | 168-178 °C | [1][5][8] |

| Boiling Point | 194.28 °C (rough estimate) | [1] |

| Density | 1.0579 g/cm³ (rough estimate) | [1] |

| Flash Point | 90.4 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 10.87 ± 0.20 (Predicted) | [1] |

| LogP | 0.3 at 30°C and pH 7.69 | [1] |

| Vapor Pressure | 0.0186 mmHg at 25°C | [1] |

| Refractive Index | 1.4660 (estimate) | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Information | Reference(s) |

| Mass Spectrometry | The NIST WebBook provides mass spectrum data (electron ionization) for this compound.[9] The molecular ion peak would be expected at m/z = 126.[3] | [3][9] |

| Infrared (IR) Spectroscopy | Infrared absorption peaks have been noted at 5.80 and 6.25 μ.[10][11] FTIR and ATR-IR spectra are available from sources like SpectraBase.[3] | [3][10][11] |

| Raman Spectroscopy | FT-Raman spectra have been recorded for this compound.[3] | [3] |

| Ionization Energy | The vertical ionization energy has been determined to be 9.4 ± 0.1 eV by photoelectron spectroscopy.[9] | [9] |

Chemical Reactivity and Applications

The reactivity of this compound is largely defined by its dicarbonyl structure and the acidity of the proton at the C2 position. This makes it a valuable building block in organic synthesis.[12]

Keto-Enol Tautomerism

Like other β-diketones, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is fundamental to its reactivity, particularly in the formation of enolates.

Caption: Keto-enol tautomerism of this compound.

Synthetic Applications

This compound serves as a precursor for constructing complex molecular frameworks.

-

Steroid Synthesis: It is a well-established intermediate for the total synthesis of steroids, where it often forms the D-ring of the steroid nucleus.[1][2]

-

Michael Addition: The enolate of 1,3-cyclopentanedione is an effective Michael donor, reacting with α,β-unsaturated compounds to form 1,5-dicarbonyl systems.[13] This reaction is a powerful method for carbon-carbon bond formation.[13]

-

Alkylation and Acylation: The acidic proton at the C2 position can be removed by a base to form a nucleophilic enolate, which readily reacts with electrophiles like alkyl halides and acyl halides.[13]

Caption: Logical workflow of a Michael Addition reaction.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing 2-alkyl-1,3-cyclopentanediones is through the base-promoted intramolecular cyclization of γ-keto esters (a Dieckmann condensation). For this compound, the precursor is ethyl 4-oxohexanoate.

Procedure: This procedure is adapted from a similar synthesis for the 2-methyl analog and has been reported to yield this compound in 46% yield.[2]

-

Preparation of Sodium Methoxide Suspension: Prepare a suspension of sodium methoxide in an appropriate high-boiling solvent such as xylene.

-

Addition of γ-Keto Ester: A solution of ethyl 4-oxohexanoate in the same solvent is added dropwise to the vigorously stirred sodium methoxide suspension at an elevated temperature (e.g., 134-137 °C), while continuously removing the ethanol byproduct by distillation.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically heated for a short additional period to ensure full cyclization.

-

Workup: The mixture is cooled to room temperature. Water is added to dissolve the sodium salt of the product, forming two phases.

-

Acidification: The mixture is cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, with vigorous stirring. This protonates the enolate, causing the product to precipitate.

-

Isolation: The crystalline product is collected by suction filtration and washed with ice-cooled diethyl ether to remove impurities.[2]

Caption: Experimental workflow for the synthesis of this compound.

Michael Addition Reaction Protocol

This protocol describes a representative Michael addition reaction involving this compound.

Procedure: This is a generalized procedure based on a reported reaction.[10][11]

-

Reactant Mixture: Combine this compound (3.5 g) and a Michael acceptor, such as 6-(3,4-dimethoxyphenyl)hex-1-en-3-one (6 g), in a solution of anhydrous methanolic potassium hydroxide (e.g., 0.12% in 10 cc).[10]

-

Reflux: Heat the reaction mixture under reflux for approximately 10 hours.[10][11]

-

Solvent Removal: After cooling, remove the majority of the methanol under reduced pressure.[10]

-

Extraction: Add benzene (25 cc) and ether (25 cc) to the residue. Wash the organic solution successively with water, dilute aqueous potassium hydroxide, dilute hydrochloric acid, and finally with water again.[10]

-

Isolation: Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield the crude triketone adduct product.[10] Further purification can be achieved by chromatography if necessary.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Precautions: Handle in a well-ventilated area.[14] Avoid contact with skin, eyes, and clothing.[14][15] Do not breathe dust.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][16]

-

Storage: Keep in a dry, cool, and well-ventilated place.[14] Store in a tightly closed container between 2-8°C.[1]

-

Incompatibilities: Avoid strong oxidizing agents.[14]

-

Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[14]

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Ethylcyclopentane-1,3-dione | C7H10O2 | CID 69978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound [chutianchem.com]

- 6. Quality Factory Supply this compound 823-36-9 Offer with Fast Delivery [zjgoldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2-Ethyl-1,3-Cyclopentanedion, 99 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 9. 1,3-Cyclopentanedione, 2-ethyl- [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.pt [fishersci.pt]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 2-甲基-1,3-环戊二酮 99% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of 2-Ethyl-1,3-cyclopentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethyl-1,3-cyclopentanedione, a valuable building block in organic synthesis. Detailed experimental protocols for acquiring spectroscopic data are presented, alongside a summary of its synthetic pathway.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to keto-enol tautomerism, the spectroscopic data reflects the presence of both the diketo and enol forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.7 | s | 4H | -CH₂- (ring, diketo form) |

| 2 | ~2.4 | q | 2H | -CH₂- (ethyl group) |

| 3 | ~1.1 | t | 3H | -CH₃ (ethyl group) |

| 4 | (enol form) | (broad s) | 1H | -OH |

¹³C NMR (Carbon NMR) Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~215 | C=O (diketo form) |

| 2 | ~190 | C=O (enol form) |

| 3 | ~115 | =C- (enol form) |

| 4 | ~60 | C-2 (diketo form) |

| 5 | ~35 | -CH₂- (ring) |

| 6 | ~18 | -CH₂- (ethyl group) |

| 7 | ~8 | -CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands for both the ketone and enol forms.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (enol form) |

| ~2970, 2880 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (diketone, symmetric) |

| ~1710 | C=O stretch (diketone, asymmetric) |

| ~1640 | C=C stretch (enol form) |

| ~1580 | C=O stretch (enol form) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 126 | Molecular ion [M]⁺ |

| 97 | [M - C₂H₅]⁺ |

| 69 | [M - C₂H₅ - CO]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of this compound

A common route for the synthesis of 2-alkyl-1,3-cyclopentanediones is the Dieckmann condensation of a diester.[1][2][3] The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Diethyl 3-ethyladipate

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of diethyl 3-ethyladipate in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene at reflux.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The mixture is cooled to room temperature and quenched by the slow addition of concentrated hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, 2-ethoxycarbonyl-3-ethylcyclopentanone, is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid (e.g., 10% H₂SO₄) to afford this compound.

-

The final product can be purified by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4][5][6][7][8]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative proton ratios.

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.[9][10][11][12][13] Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[14][15][16][17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.[19][20][21][22]

-

The gas chromatograph separates the components of the sample, and the mass spectrometer records the mass spectrum of the eluting compound.

-

Typical GC conditions involve a capillary column (e.g., DB-5ms), an appropriate temperature program for the oven, and helium as the carrier gas.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 40-400.

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound via Dieckmann condensation involves a series of sequential steps, as illustrated in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

References

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. books.rsc.org [books.rsc.org]

- 6. sites.bu.edu [sites.bu.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. epfl.ch [epfl.ch]

- 14. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. researchgate.net [researchgate.net]

- 17. whitebearphotonics.com [whitebearphotonics.com]

- 18. scribd.com [scribd.com]

- 19. cernobioscience.com [cernobioscience.com]

- 20. m.youtube.com [m.youtube.com]

- 21. memphis.edu [memphis.edu]

- 22. chemistry.brown.edu [chemistry.brown.edu]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-Ethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-ethyl-1,3-cyclopentanedione, a pivotal molecular dynamic for professionals in the fields of chemical research and pharmaceutical development. Understanding this equilibrium is crucial as it dictates the compound's reactivity, stability, and potential interactions in biological systems. This document outlines the structural characteristics of the tautomers, the influence of solvents on the equilibrium, detailed spectroscopic analysis, and relevant experimental protocols.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant and readily observable. The enol form is often stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, making it a prominent species in the equilibrium mixture. The position of this equilibrium is sensitive to various factors, most notably the solvent environment.

The Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol forms of this compound is a dynamic process. The ethyl group at the second position influences the electronic and steric environment of the dicarbonyl system, which in turn affects the tautomeric ratio.

Caption: Keto-enol equilibrium of this compound.

Influence of Solvent on the Tautomeric Equilibrium

The polarity of the solvent plays a critical role in determining the ratio of keto to enol tautomers at equilibrium. Generally, for β-dicarbonyl compounds, non-polar solvents favor the enol form, while polar solvents shift the equilibrium towards the keto form. This is because the intramolecular hydrogen bond in the enol form is more stable in non-polar environments. In polar, hydrogen-bonding solvents, the solvent molecules can form hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it.

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound

| Solvent | Polarity | Expected Predominant Tautomer | Predicted % Enol |

| Hexane | Non-polar | Enol | High |

| Chloroform | Moderately Polar | Enol | Moderate to High |

| Acetone | Polar Aprotic | Keto | Moderate |

| Methanol | Polar Protic | Keto | Low |

| Water | Polar Protic | Keto | Very Low |

Spectroscopic Analysis of Tautomers

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques to identify and quantify the keto and enol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the slow rate of interconversion on the NMR timescale, distinct signals for both the keto and enol forms of this compound can be observed and quantified.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Proton | Keto Form | Enol Form |

| -CH₂-CH₃ (t) | ~1.0 | ~1.1 |

| -CH₂-CH₃ (q) | ~2.0 | ~2.2 |

| Ring -CH₂-CH₂- | ~2.7 | ~2.4 and ~2.6 |

| -CH(Et)- | ~3.0 | - |

| =C-H | - | ~5.5 |

| -OH | - | ~10-12 (broad) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Carbon | Keto Form | Enol Form |

| -CH₂-C H₃ | ~12 | ~13 |

| -C H₂-CH₃ | ~25 | ~26 |

| Ring -C H₂-C H₂- | ~35 | ~30 |

| -C H(Et)- | ~55 | ~110 (=C -Et) |

| C=O | ~210 | ~200 and ~190 (=C -OH) |

Infrared (IR) Spectroscopy

The keto and enol tautomers exhibit distinct vibrational frequencies, particularly in the carbonyl and hydroxyl stretching regions.

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Tautomers

| Functional Group | Tautomeric Form | Characteristic Absorption Range (cm⁻¹) |

| C=O Stretch | Keto | 1740 - 1710 (strong, sharp) |

| C=O Stretch (conjugated) | Enol | 1680 - 1650 (strong) |

| C=C Stretch | Enol | 1640 - 1600 (medium) |

| O-H Stretch (intramolecular H-bond) | Enol | 3200 - 2500 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the enol tautomer results in a characteristic UV-Vis absorption at a longer wavelength compared to the keto form.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound Tautomers

| Tautomer | Chromophore | Predicted λmax (nm) |

| Keto | n → π* (C=O) | ~280-300 |

| Enol | π → π* (conjugated system) | ~250-270 |

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the procedure for quantifying the keto-enol equilibrium of this compound in different deuterated solvents.

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Equilibration:

-

Allow the NMR tube to stand at a constant temperature (e.g., 25 °C) for a sufficient period (typically several hours) to ensure the keto-enol equilibrium is established.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons, which is crucial for accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. A key comparison is the integral of the methine proton of the keto form versus the vinylic proton of the enol form.

-

Calculate the mole fraction of the enol form using the following equation: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + Integral(keto methine H))] * 100

-

The equilibrium constant (Keq) can be calculated as: Keq = % Enol / % Keto

-

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, with a pronounced dependence on the solvent environment. While the enol form is generally favored, particularly in non-polar solvents, the keto form becomes more significant in polar media. Spectroscopic techniques, especially ¹H NMR, provide a robust and quantitative method for characterizing this equilibrium. For professionals in drug development and chemical synthesis, a thorough understanding of these tautomeric dynamics is essential for predicting reactivity, designing synthetic pathways, and understanding potential biological interactions. The data and protocols presented in this guide serve as a valuable resource for the study and application of this compound and related β-dicarbonyl compounds.

Synthesis of 2-Ethyl-1,3-cyclopentanedione from diethyl adipate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-ethyl-1,3-cyclopentanedione, a valuable building block in organic synthesis, starting from diethyl adipate. The synthesis is a multi-step process involving an initial Dieckmann condensation, followed by hydrolysis, decarboxylation, and a final ethylation step. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols, and relevant quantitative data.

Reaction Pathway

The synthesis of this compound from diethyl adipate proceeds through the following key steps:

-

Dieckmann Condensation: Diethyl adipate undergoes an intramolecular Claisen condensation in the presence of a strong base, such as sodium ethoxide, to form the cyclic β-keto ester, 2-ethoxycarbonylcyclopentanone.[1][2][3] This reaction is a classic method for the formation of five- and six-membered rings.[4]

-

Hydrolysis and Decarboxylation: The resulting 2-ethoxycarbonylcyclopentanone is subjected to acidic hydrolysis to cleave the ester group, followed by decarboxylation upon heating to yield 1,3-cyclopentanedione.[5][6]

-

Ethylation: The final step involves the C-alkylation of 1,3-cyclopentanedione with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to afford the desired product, this compound.[7]

The overall transformation can be visualized in the following workflow:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Dieckmann Condensation of Diethyl Adipate to 2-Ethoxycarbonylcyclopentanone

This procedure is adapted from established methods for Dieckmann condensation.[5][8]

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Anhydrous toluene

-

30% Hydrochloric acid

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, add anhydrous toluene.

-

Add sodium ethoxide (1.05 equivalents) to the toluene.

-

Heat the mixture to reflux with stirring.

-

Add diethyl adipate (1.0 equivalent) dropwise to the refluxing mixture.

-

During the reaction, ethanol is generated and can be removed by distillation to drive the equilibrium.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 30°C.

-

Slowly neutralize the reaction mixture with 30% hydrochloric acid.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 2-ethoxycarbonylcyclopentanone. Further purification can be achieved by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation of 2-Ethoxycarbonylcyclopentanone to 1,3-Cyclopentanedione

This protocol is based on standard procedures for the hydrolysis and decarboxylation of β-keto esters.[5]

Materials:

-

2-Ethoxycarbonylcyclopentanone

-

10% Aqueous sulfuric acid (or hydrochloric acid)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 2-ethoxycarbonylcyclopentanone (1.0 equivalent) with a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully hydrolyzed, as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Gently heat the aqueous solution to a temperature of 80-100°C to induce decarboxylation. The evolution of carbon dioxide gas should be observed.

-

Continue heating until gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

The aqueous solution now contains 1,3-cyclopentanedione. The product can be isolated by extraction with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1,3-cyclopentanedione, which can be purified by recrystallization.

Step 3: Ethylation of 1,3-Cyclopentanedione to this compound

This procedure is a general method for the alkylation of 1,3-diones.[7]

Materials:

-

1,3-Cyclopentanedione

-

Ethyl iodide

-

Potassium carbonate

-

Anhydrous acetone

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask under an inert atmosphere, add ethyl iodide and a suspension of potassium carbonate in anhydrous acetone.

-

Dissolve 1,3-cyclopentanedione in a separate portion of anhydrous acetone.

-

Add the 1,3-cyclopentanedione solution dropwise to the stirred mixture of ethyl iodide and potassium carbonate at room temperature over a period of 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or distillation.

Quantitative Data

The following table summarizes typical yields reported for similar reactions in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | Dieckmann Condensation | Diethyl Adipate | 2-Ethoxycarbonylcyclopentanone | 70-80 | [9] |

| 2 | Hydrolysis & Decarboxylation | 2-Ethoxycarbonylcyclopentanone | 1,3-Cyclopentanedione | ~80 | [10] |

| 3 | Ethylation | 1,3-Cyclopentanedione | This compound | Not Specified | [7] |

Signaling Pathways and Logical Relationships

The chemical transformations involved in this synthesis are illustrated below.

Dieckmann Condensation Mechanism

The Dieckmann condensation proceeds via an intramolecular nucleophilic acyl substitution reaction. The base abstracts an acidic α-proton from one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to the cyclized product after elimination of an ethoxide ion.

Caption: Mechanism of the Dieckmann Condensation.

Hydrolysis and Decarboxylation Pathway

The acidic conditions first hydrolyze the ester to a carboxylic acid, forming a β-keto acid. Upon heating, this intermediate undergoes decarboxylation to yield the dione.

Caption: Pathway for Hydrolysis and Decarboxylation.

Ethylation Logic

The ethylation reaction proceeds by deprotonation of the acidic C-2 proton of the 1,3-dione to form an enolate, which then acts as a nucleophile, attacking the electrophilic ethyl iodide.

Caption: Logical flow of the ethylation reaction.

References

- 1. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 10. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Ethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 2-Ethyl-1,3-cyclopentanedione (CAS No. 823-36-9), a versatile intermediate in organic synthesis. The document presents quantitative data in a structured format, details a representative experimental protocol for property determination, and visualizes a key synthetic pathway.

Core Physical and Chemical Properties

This compound is a cyclic β-diketone that appears as a white to cream or yellow crystalline powder.[1][2] Its chemical structure consists of a five-membered ring with two ketone functional groups and an ethyl substituent at the second position.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₂ | [1][3][4][5][6] |

| Molecular Weight | 126.15 g/mol | [3][4][5] |

| Melting Point | 168.0-178.0 °C | [1] |

| 172-175 °C | [7] | |

| Boiling Point | 194.28 °C (rough estimate) | [7] |

| Density | 1.0579 (rough estimate) | [7] |

| Flash Point | 90.4 °C | [7] |

| Vapor Pressure | 0.0186 mmHg at 25°C | [7] |

| Refractive Index | 1.4660 (estimate) | [7] |

| Assay | ≥97.5 to ≤102.5% (Aqueous acid-base Titration) | [1] |

| Appearance | Crystals or powder or crystalline powder | [1] |

| White to cream to yellow to pale brown | [1] | |

| off-white to yellow-beige crystalline powder | [2] |

Experimental Protocols

Precise determination of physical properties is crucial for the identification, purity assessment, and application of chemical compounds. Below is a detailed, generalized methodology for determining the melting point of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind a small amount into a fine powder using a clean, dry mortar and pestle.[8]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. The sample should be packed to a height of about 1-2 mm by gently tapping the sealed end of the tube on a hard surface.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

-

Heating:

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20 °C per minute to get an estimated range.[8]

-

For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[8][10]

-

-

Observation and Recording:

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a second determination to confirm the result.

Synthesis Pathway Visualization

This compound can be synthesized from 2-acetylcyclopentane-1,3-dione. The following diagram illustrates this process route.

Caption: Synthesis route of this compound.

References

- 1. B20254.14 [thermofisher.com]

- 2. Quality Factory Supply this compound 823-36-9 Offer with Fast Delivery [zjgoldpharm.com]

- 3. 2-Ethylcyclopentane-1,3-dione | C7H10O2 | CID 69978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. 1,3-Cyclopentanedione, 2-ethyl- [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to 2-Ethyl-1,3-cyclopentanedione (CAS 823-36-9)

Introduction

2-Ethyl-1,3-cyclopentanedione, with the CAS Registry Number 823-36-9, is a versatile cyclic β-dicarbonyl compound.[1] Its molecular structure, featuring a five-membered ring with two ketone functionalities and an ethyl substituent at the second position, makes it a valuable building block in organic synthesis. This compound serves as a key intermediate in the preparation of complex molecules, most notably in the total synthesis of steroids.[2][3] Its reactivity, characterized by the acidic nature of its enol form and the electrophilicity of its carbonyl carbons, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an off-white to yellow-beige crystalline powder.[4][5] It is soluble in methanol.[4] The compound's key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethylcyclopentane-1,3-dione | [1][6][7] |

| CAS Number | 823-36-9 | [1][4][6][7][8] |

| Molecular Formula | C₇H₁₀O₂ | [1][4][6][7][9] |

| Molecular Weight | 126.15 g/mol | [1][4] |

| Appearance | Off-white to yellow-beige crystalline powder | [4][5] |

| Melting Point | 168.0-178.0 °C | [6] |

| Boiling Point | 194.28 °C (Rough Estimate) | [3][4] |

| Density | 1.0579 (Rough Estimate) | [3][4] |

| pKa | 10.87 ± 0.20 (Predicted) | [4] |

| logP (o/w) | 0.945 (Crippen Calculated Property) | [10] |

| InChI Key | YDFBIBUYOUFJMR-UHFFFAOYSA-N | [6][7][10] |

| SMILES | CCC1C(=O)CCC1=O | [6][7][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While detailed peak assignments are beyond the scope of this guide, reference spectra are available through various databases.

| Spectroscopy Type | Data Availability and Source |

| FTIR Spectra | Experimental FTIR spectra, obtained using KBr pellet and ATR-Neat techniques on a Bruker Tensor 27 FT-IR instrument, are available. The data is provided by Bio-Rad Laboratories from a sample sourced from Alfa Aesar, Thermo Fisher Scientific.[1] |

| Raman Spectra | FT-Raman spectra have been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. This data is also provided by Bio-Rad Laboratories from an Alfa Aesar sample.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the base-promoted intramolecular cyclization (Dieckmann condensation) of a suitable precursor. A well-documented procedure for a structurally similar compound, 2-methyl-1,3-cyclopentanedione, provides a reliable method that has been successfully adapted. The cyclization of ethyl 4-oxohexanoate using sodium methoxide in xylene yields this compound with a reported yield of 46%.[2]

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from the synthesis of 2-methyl-1,3-cyclopentanedione, a procedure noted for its experimental simplicity.[2]

Materials:

-

Ethyl 4-oxohexanoate (or analogous precursor for the ethyl derivative)

-

Sodium methoxide in methanol

-

Xylene (reagent grade)

-

Dimethyl sulfoxide (DMSO)

-

12 N Hydrochloric acid

-

Diethyl ether

-

Water

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a dropping funnel, a mechanical stirrer, and a distillation head connected to a Liebig condenser.

-

The flask is charged with 1.4 L of xylene, which is then heated to boiling with stirring.

-

A solution of sodium methoxide in methanol is added over 20 minutes while approximately 450 mL of solvent is distilled off to remove the methanol.

-

An additional 300 mL of xylene is added, and distillation is continued until the vapor temperature reaches 138 °C.

-

After cooling, 18 mL of DMSO is added to the resulting white suspension.

-

A solution of the starting material, ethyl 4-oxohexanoate, in 200 mL of xylene is added to the vigorously stirred sodium methoxide suspension over 25 minutes. Distillate is collected continuously, maintaining a vapor temperature of 134–137 °C.[2]

-

The resulting orange-colored mixture is stirred and heated for an additional 5 minutes and then cooled to room temperature.

-

165 mL of water is added with vigorous stirring, forming two clear phases. The mixture is cooled in an ice bath.

-

The mixture is acidified by the addition of 82 mL of 12 N hydrochloric acid with vigorous stirring, causing the product to precipitate.

-

After stirring at 0 °C for 1.5 hours, the crystalline product is collected by suction filtration.

-

The crude product is washed with ice-cooled diethyl ether.

-

Further purification is achieved by recrystallization from boiling water. The solution is concentrated and allowed to crystallize at 0 °C overnight. The crystals are collected by filtration and dried.[2]

Reactivity and Applications

The chemical behavior of this compound is dictated by the interplay between its two carbonyl groups. This structure facilitates the formation of a stable, resonance-stabilized enolate, which is a potent nucleophile.[11]

Core Reactivity

-

Enolate Formation: The protons on the carbon atom adjacent to the ethyl group are acidic, allowing for easy deprotonation by a base to form a nucleophilic enolate.

-

Alkylation and Acylation: The enolate readily reacts with electrophiles. C-alkylation with alkyl halides is a common method for introducing further substituents.[12]

-

Michael Addition: As a strong Michael donor, the enolate participates in conjugate addition reactions with α,β-unsaturated compounds, which is a key step in forming more complex cyclic and bicyclic systems.[12][13]

-

Condensation Reactions: The compound can undergo condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form α,β-unsaturated products.[12]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a versatile building block.

-

Steroid Synthesis: It is a well-established precursor for the D-ring in the total synthesis of steroids.[3]

-

Complex Molecule Synthesis: Its ability to participate in domino Michael-Aldol reactions allows for the efficient construction of intricate bicyclic and polycyclic carbon frameworks, which are foundational to many pharmaceuticals.[13]

-

Bio-isostere in Drug Design: The broader class of cyclopentane-1,3-diones has been successfully employed as a bio-isostere for the carboxylic acid functional group.[14] This substitution can improve a drug candidate's properties, such as metabolic stability and membrane permeability, while maintaining binding interactions with biological targets. For example, cyclopentane-1,3-dione derivatives have shown potency as thromboxane A2 (TP) receptor antagonists.[14]

-

Probes for Chemical Biology: The reactivity of the 1,3-dione scaffold with specific biological functional groups has been exploited. For instance, derivatives of 1,3-cyclopentanedione have been synthesized to act as chemical probes for selectively labeling and studying sulfenic acid (-SOH) modifications in proteins.[15]

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[16] However, aggregated GHS information suggests it may cause skin and eye irritation, as well as respiratory irritation.[1] Standard laboratory safety practices should always be followed.

Handling Recommendations:

-

Ventilation: Use in a well-ventilated area or with a local exhaust system to prevent the dispersion of dust.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and clothing to avoid contact with skin and eyes.[16]

-

Hygiene: Wash hands and face thoroughly after handling.[16]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[17]

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[16]

-

Skin Contact: Remove contaminated clothing and rinse the skin well with water. If irritation occurs, seek medical advice.[16]

-

Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[16]

-

Ingestion: Rinse mouth and seek medical advice.[16]

References

- 1. 2-Ethylcyclopentane-1,3-dione | C7H10O2 | CID 69978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. 823-36-9 | CAS DataBase [m.chemicalbook.com]

- 5. Quality Factory Supply this compound 823-36-9 Offer with Fast Delivery [zjgoldpharm.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | 823-36-9 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 1,3-Cyclopentanedione, 2-ethyl- (CAS 823-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Ethyl-1,3-cyclopentanedione

This technical guide provides a comprehensive overview of 2-Ethyl-1,3-cyclopentanedione, detailing its chemical properties, synthesis, spectroscopic data, and potential biological significance. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

IUPAC Name: 2-ethylcyclopentane-1,3-dione[1]

This compound is a cyclic β-diketone. The presence of the two carbonyl groups and the adjacent ethyl group dictates its chemical reactivity and potential biological activity. Like other 1,3-dicarbonyl compounds, it can exist in tautomeric forms, the diketo and the enol forms, which influences its spectroscopic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 823-36-9 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 172-175 °C | |

| Boiling Point | 194.28 °C (rough estimate) | |

| InChI Key | YDFBIBUYOUFJMR-UHFFFAOYSA-N | [1] |

| SMILES | CCC1C(=O)CCC1=O | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | The spectrum would show characteristic peaks for the ethyl group (a triplet and a quartet) and the methylene protons of the cyclopentane ring. The exact chemical shifts would depend on the solvent and the predominant tautomeric form. | [3] |

| ¹³C NMR | The spectrum would display signals for the carbonyl carbons, the carbons of the ethyl group, and the methylene carbons of the ring. The chemical shifts of the carbonyl carbons are typically in the downfield region (around 200 ppm). | [4] |

| Infrared (IR) | The IR spectrum exhibits strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups, typically in the range of 1700-1750 cm⁻¹. If the enol form is present, a broad O-H stretch and a C=C stretch will also be observed. | [1][5] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. | [1] |

Synthesis of 2-Alkyl-1,3-cyclopentanediones

Experimental Protocol: Synthesis of 2-Methyl-1,3-cyclopentanedione (Adaptable for this compound)

This procedure is based on the intramolecular cyclization of a γ-keto ester.[6]

Materials:

-

Diethyl adipate (or an appropriate precursor for the ethyl-substituted dione)

-

Sodium ethoxide

-

Anhydrous toluene

-

Ethyl iodide (for the ethyl analog)

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dieckmann Condensation: A solution of diethyl adipate in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in toluene at reflux. The reaction mixture is heated under reflux for several hours.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with aqueous hydrochloric acid.

-

Work-up: After cooling, the reaction mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1,3-cyclopentanedione.

-

Alkylation: The crude 1,3-cyclopentanedione is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., sodium ethoxide) to form the enolate. Ethyl iodide is then added, and the mixture is stirred until the reaction is complete (monitored by TLC).

-

Purification: The final product is isolated by extraction and purified by recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

Specific quantitative biological activity data for this compound is limited in the public domain. However, the broader class of cyclopentanedione derivatives has been reported to possess various biological activities, including anti-inflammatory, antifungal, and cytostatic effects.[7][8]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

A closely related compound, 3-methyl-1,2-cyclopentanedione, has been shown to exert potent anti-inflammatory effects by down-regulating the age-related NF-κB signaling cascade.[9][10][11] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.

Proposed Mechanism of Action (based on related compounds):

It is plausible that this compound could exhibit similar anti-inflammatory properties by inhibiting the NF-κB pathway. The proposed mechanism involves the inhibition of IκB (inhibitor of kappa B) phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, suppresses the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[9][10]

Enzyme Inhibition

Some cyclopentanedione derivatives have been investigated as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against α-amylase and cyclooxygenase (COX) enzymes.[12][13]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol to assess the potential of this compound to inhibit COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Detection: After a set incubation time, add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a compound like this compound.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active cyclopentanediones suggests potential anti-inflammatory properties, possibly through the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its biological activities and therapeutic potential. The provided experimental protocols for synthesis and biological assays offer a foundation for such investigations.

References

- 1. 2-Ethylcyclopentane-1,3-dione | C7H10O2 | CID 69978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Methyl-1,3-cyclopentanedione(765-69-5) 1H NMR spectrum [chemicalbook.com]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. ukm.my [ukm.my]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Ethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Ethyl-1,3-cyclopentanedione, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry.

Core Properties and Data

This compound is a cyclic dione that serves as a key intermediate in the synthesis of various organic molecules, including steroids.[1] Its chemical and physical properties are summarized below.

| Property | Value | References |

| Molecular Weight | 126.15 g/mol | [2][3][4] |

| Molecular Formula | C₇H₁₀O₂ | [3][4][5] |

| CAS Number | 823-36-9 | [5][6] |

| Appearance | White to light yellow powder or crystal | [5][6] |

| Melting Point | 172-175 °C | [1] |

| pKa | 10.87 ± 0.20 (Predicted) | [1] |

| Synonyms | Ethylcycle-D, 2-Ethylcyclopentane-1,3-dione | [3][4] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the base-promoted intramolecular cyclization (Dieckmann condensation) of an appropriate ester, such as ethyl 4-oxohexanoate. The following protocol is adapted from a similar procedure for a related compound.[7]

Protocol: Synthesis via Dieckmann Condensation

Objective: To synthesize this compound from ethyl 4-oxohexanoate.

Materials:

-

Ethyl 4-oxohexanoate

-

Sodium methoxide

-

Xylene (anhydrous)

-

Dimethyl sulfoxide (DMSO)

-

12 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a dropping funnel, a mechanical stirrer, and a distillation head connected to a condenser.

-

The flask is charged with 1.4 liters of xylene, which is then heated to boiling.

-

A solution of sodium methoxide in methanol (e.g., 43 g in 179 g of solution) is added over 20 minutes while distilling off the solvent.

-

An additional 300 ml of xylene is added, and distillation is continued until the vapor temperature reaches 138°C to ensure removal of methanol.

-

After cooling, 18 ml of DMSO is added to the resulting white suspension.

-

A solution of ethyl 4-oxohexanoate (e.g., 100 g) in 200 ml of xylene is added to the vigorously stirred sodium methoxide suspension over 25 minutes, while continuously collecting the distillate at a vapor temperature of 134–137°C.

-

The resulting orange-colored mixture is heated for an additional 5 minutes and then cooled to room temperature.

-

The reaction is quenched by the addition of 165 ml of water with vigorous stirring, resulting in two clear phases.

-

The mixture is cooled in an ice bath and acidified with 82 ml of 12 N HCl.

-

The mixture is stirred at 0°C for 1.5 hours, during which the product crystallizes.

-

The crystalline product is collected by suction filtration and washed with ice-cooled diethyl ether.

-

For purification, the crude product is dissolved in boiling water, filtered while hot, and the filtrate is concentrated and cooled to 0°C overnight to recrystallize the final product, this compound.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Research and Drug Development

Cyclopentanedione derivatives are recognized for their wide range of biological activities, including antifungal, anti-inflammatory, and cytostatic effects.[8] This makes them attractive scaffolds in drug discovery.

Bio-isostere for Carboxylic Acids

In medicinal chemistry, the cyclopentanedione moiety is explored as a potential bio-isostere for the carboxylic acid functional group.[9] Bio-isosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a carboxylic acid with a cyclopentanedione can modulate properties like acidity, lipophilicity, and metabolic stability while potentially retaining the necessary interactions with a biological target, such as a receptor or enzyme.[9] For instance, cyclopentane-1,2-dione derivatives have been successfully used as surrogates for carboxylic acids in the design of thromboxane A₂ prostanoid (TP) receptor antagonists.[9]

Caption: Diagram showing cyclopentanedione as a bio-isostere for a carboxylic acid in drug design.

Chemical Probes for Sulfenic Acid Labeling

Derivatives of 1,3-cyclopentanedione are utilized in the development of chemical probes for the selective labeling of sulfenic acid (-SOH) in proteins.[10] Sulfenic acid is a transient post-translational modification of cysteine residues that plays a crucial role in redox signaling. The high reactivity and selectivity of the dione scaffold allow for the covalent trapping and subsequent detection of these modified proteins. This application is vital for studying cellular redox processes and identifying proteins involved in oxidative stress pathways.

The general workflow involves synthesizing a tagged 1,3-cyclopentanedione derivative (e.g., with a biotin tag for affinity purification or a fluorescent tag for imaging) and then incubating it with a protein sample to label the sulfenic acid-modified proteins.

Caption: Experimental workflow for labeling sulfenic acid-modified proteins using a CPD-based probe.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 823-36-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Ethylcyclopentane-1,3-dione | C7H10O2 | CID 69978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [chutianchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Anwendungsbeispiele und Protokolle: Synthese von 2-Ethyl-1,3-cyclopentandion mittels Dieckmann-Kondensation

Zusammenfassung: Dieses Dokument beschreibt ein detailliertes Protokoll für die Synthese von 2-Ethyl-1,3-cyclopentandion, einer wichtigen Zwischenstufe für die Entwicklung von pharmazeutischen Wirkstoffen, insbesondere in der Steroidsynthese. Die Synthese erfolgt über eine dreistufige Reaktionssequenz, die mit der Alkylierung von Diethyladipat beginnt, gefolgt von einer intramolekularen Dieckmann-Kondensation und schließt mit der Hydrolyse und Decarboxylierung des intermediären β-Ketoesters ab.

Einleitung

Die Dieckmann-Kondensation ist eine intramolekulare Claisen-Kondensation von Diestern, die unter Einwirkung einer Base zu cyclischen β-Ketoestern führt.[1][2][3][4][5][6] Diese Reaktion ist besonders effizient für die Bildung von Fünf- und Sechsringen.[1][2] Das resultierende 2-Ethyl-1,3-cyclopentandion ist ein vielseitiger Baustein in der organischen Synthese.[7]

Gesamtreaktionsschema

Abbildung 1: Überblick über die dreistufige Synthese von 2-Ethyl-1,3-cyclopentandion.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten quantitativen Daten für jeden Schritt der Synthese zusammen. Die Ausbeuten sind Schätzungen, die auf ähnlichen, in der Literatur beschriebenen Reaktionen basieren.

| Schritt | Reaktant | Reagenzien | Produkt | Molverhältnis (Reaktant:Reagenz) | Lösungsmittel | Temperatur (°C) | Zeit (h) | Erwartete Ausbeute (%) |

| 1. Alkylierung | Diethyladipat | 1. Natriumethoxid2. Ethyliodid | Diethyl-3-ethyladipat | 1 : 1.1 : 1.1 | Ethanol (abs.) | 78 | 12 | 75-85 |

| 2. Dieckmann-Kondensation | Diethyl-3-ethyladipat | Natriumethoxid | Ethyl-2-ethyl-5-oxocyclopentan-1-carboxylat & Isomer | 1 : 1.2 | Toluol | 110 | 20 | 70-80 |

| 3. Hydrolyse & Decarboxylierung | β-Ketoester-Gemisch | Bromwasserstoffsäure (48%) | 2-Ethyl-1,3-cyclopentandion | 1 : Überschuss | Wasser | 100-110 | 6 | 80-90 |

Experimentelle Protokolle

Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist zu tragen. Natriumethoxid und Ethyliodid sind mit Vorsicht zu handhaben.

Schritt 1: Synthese von Diethyl-3-ethyladipat (Alkylierung)

-

Vorbereitung: Ein 500-mL-Dreihalskolben, ausgestattet mit einem Rückflusskühler, einem Tropftrichter und einem mechanischen Rührer, wird unter Inertgasatmosphäre (Stickstoff oder Argon) ausgeheizt und abgekühlt.

-

Reaktionsansatz: In den Kolben werden 200 mL absolutes Ethanol und 5,3 g (0,23 mol) Natrium gegeben. Die Mischung wird gerührt, bis sich das gesamte Natrium aufgelöst hat und eine klare Lösung von Natriumethoxid entstanden ist.

-

Zugabe des Substrats: 40,4 g (0,20 mol) Diethyladipat werden langsam über den Tropftrichter zu der gerührten Natriumethoxidlösung gegeben.

-

Alkylierung: Nach vollständiger Zugabe werden 34,3 g (0,22 mol) Ethyliodid tropfenweise zugegeben, wobei die Reaktionstemperatur unter leichtem Sieden gehalten wird.

-

Reaktion: Die Reaktionsmischung wird für 12 Stunden unter Rückfluss erhitzt.

-

Aufarbeitung: Nach dem Abkühlen wird das Ethanol unter reduziertem Druck entfernt. Dem Rückstand werden 100 mL Wasser und 100 mL Diethylether zugesetzt. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit je 50 mL Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und filtriert. Das Lösungsmittel wird abdestilliert.

-

Reinigung: Das Rohprodukt wird durch Vakuumdestillation gereinigt, um reines Diethyl-3-ethyladipat zu erhalten.

Schritt 2: Dieckmann-Kondensation zu Ethyl-2-ethyl-5-oxocyclopentan-1-carboxylat

-

Vorbereitung: Ein 500-mL-Dreihalskolben wird wie in Schritt 1 vorbereitet.

-

Reaktionsansatz: In den Kolben werden 150 mL trockenes Toluol und 9,8 g (0,144 mol) frisch hergestelltes Natriumethoxid gegeben.

-

Zugabe des Substrats: Eine Lösung von 27,6 g (0,12 mol) Diethyl-3-ethyladipat in 50 mL trockenem Toluol wird langsam unter starkem Rühren zu der Suspension gegeben.

-

Reaktion: Die Mischung wird für 20 Stunden unter Rückfluss erhitzt.[1] Während der Reaktion fällt das Natriumsalz des β-Ketoesters als zäher Niederschlag aus.

-

Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig mit 10%iger Salzsäure neutralisiert. Die organische Phase wird abgetrennt, mit Wasser und gesättigter Natriumchloridlösung gewaschen und über wasserfreiem Natriumsulfat getrocknet.[1]

-

Reinigung: Nach dem Entfernen des Lösungsmittels unter reduziertem Druck wird das Rohprodukt (ein Gemisch aus isomeren β-Ketoestern) direkt im nächsten Schritt verwendet.

Schritt 3: Hydrolyse und Decarboxylierung zu 2-Ethyl-1,3-cyclopentandion

-

Reaktionsansatz: Das rohe β-Ketoester-Gemisch aus Schritt 2 wird in einen 500-mL-Rundkolben gegeben, der mit einem Rückflusskühler ausgestattet ist. Es werden 150 mL 48%ige Bromwasserstoffsäure zugegeben.

-

Reaktion: Die Mischung wird für 6 Stunden kräftig gerührt und unter Rückfluss erhitzt. Die Decarboxylierung ist an der Entwicklung von Kohlendioxidgas zu erkennen.

-

Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Diethylether (3 x 100 mL) extrahiert. Die vereinigten organischen Extrakte werden mit gesättigter Natriumhydrogencarbonatlösung (vorsichtig, CO2-Entwicklung!) und anschließend mit gesättigter Natriumchloridlösung gewaschen.

-

Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Das feste Rohprodukt wird durch Umkristallisation (z. B. aus einem Gemisch von Ethylacetat und Hexan) gereinigt, um reines 2-Ethyl-1,3-cyclopentandion zu erhalten.

Visualisierungen

Mechanismus der Dieckmann-Kondensation

Abbildung 2: Vereinfachter Mechanismus der Dieckmann-Kondensation.

Experimenteller Arbeitsablauf

Abbildung 3: Schematischer Arbeitsablauf für die Synthese von 2-Ethyl-1,3-cyclopentandion.

References

- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols: Michael Addition Reactions Using 2-Ethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is of paramount importance in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and pharmaceutical drug development. 2-Ethyl-1,3-cyclopentanedione is a versatile and reactive Michael donor, owing to the acidic proton at the C2 position, which can be readily deprotonated to form a stabilized enolate. This enolate then participates in 1,4-addition to a wide array of Michael acceptors, leading to the formation of 1,5-dicarbonyl compounds. These adducts are valuable intermediates that can be further elaborated into more complex cyclic and polycyclic systems, most notably through subsequent intramolecular reactions such as the Robinson annulation.

These application notes provide a detailed overview of the utility of this compound in Michael addition reactions, including experimental protocols and quantitative data for representative transformations.

Key Applications

The Michael adducts derived from this compound are pivotal intermediates in the synthesis of a variety of complex molecules, including:

-

Steroids and Terpenoids: The Robinson annulation of Michael adducts from 2-alkyl-1,3-diones is a classical and widely used strategy for the construction of the core ring systems of steroids and terpenoids.

-

Prostaglandin Analogs: The cyclopentane core is a key structural motif in prostaglandins, and Michael additions provide a means to introduce side chains and functional groups necessary for their biological activity.

-

Bioactive Heterocycles: The 1,5-dicarbonyl functionality of the Michael adducts can be utilized in condensation reactions with reagents like hydrazines or hydroxylamine to construct various heterocyclic scaffolds of medicinal interest.

Data Presentation

The following tables summarize quantitative data for Michael addition reactions involving this compound and analogous 2-substituted 1,3-diones to provide a comparative overview of reaction outcomes.

Table 1: Michael Addition of 2-Substituted 1,3-Cyclopentanediones to α,β-Unsaturated Ketones

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| This compound | 6-(3,4-dimethoxyphenyl)hex-1-en-3-one | KOH | Methanol | 10 | Not Reported for Michael Step | [1] |

| 2-Methyl-1,3-cyclopentanedione | Methyl vinyl ketone | Water | Water | - | - | [2] |

Note: Specific yield for the Michael addition step was not detailed in the available literature; the reported procedure describes a subsequent cyclization.

Table 2: Asymmetric Michael Addition of Cyclic 1,3-Diones to α,β-Unsaturated Acceptors

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Reference |

| 1,3-Cyclopentanedione | Chalcone | Quinine-derived squaramide | CH₂Cl₂ | RT | 65 | 88 | - | [3] |

| 1,3-Cyclopentanedione | β-Nitrostyrene | Grinding (catalyst-free) | Solvent-free | RT | >99 | N/A | - | [4] |

Note: Data for asymmetric Michael additions specifically using this compound is limited in the surveyed literature. The data presented for the parent 1,3-cyclopentanedione serves as a valuable reference for reaction development.

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol is a generalized procedure based on the synthesis of a triketone adduct.[1]

Materials:

-

This compound

-